molecular formula CH6OSi B579107 CID 6713309 CAS No. 18089-54-8

CID 6713309

Cat. No.: B579107
CAS No.: 18089-54-8
M. Wt: 62.143
InChI Key: AIPVRBGBHQDAPX-UHFFFAOYSA-N
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Description

CID 6713309, also known as Tedizolid, is an oxazolidinone-class antibiotic. It is primarily used to treat acute bacterial skin and skin structure infections. Tedizolid is known for its effectiveness against a wide range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Tedizolid involves multiple steps. One efficient method includes the reaction of 2-fluoro-4-substituted phenylacetic acid with a Vilsmeier reagent, followed by quenching with an aqueous solution to obtain an intermediate. This intermediate is then subjected to further reactions to produce Tedizolid .

Industrial Production Methods

Industrial production of Tedizolid typically follows the same synthetic route but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques is also common to meet pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions

Tedizolid undergoes various chemical reactions, including:

    Oxidation: Tedizolid can be oxidized under specific conditions to form different oxazolidinone derivatives.

    Reduction: Reduction reactions can modify the functional groups in Tedizolid, potentially altering its antibacterial properties.

    Substitution: Substitution reactions, particularly on the aromatic ring, can lead to the formation of various Tedizolid analogs.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Halogenation and nitration reactions are common, using reagents like chlorine and nitric acid.

Major Products

The major products formed from these reactions are typically derivatives of Tedizolid with modified antibacterial properties. These derivatives are often studied for their potential use in treating different bacterial infections.

Scientific Research Applications

Tedizolid has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study the synthesis and reactivity of oxazolidinones.

    Biology: Investigated for its mechanism of action against Gram-positive bacteria.

    Medicine: Extensively studied for its effectiveness in treating bacterial infections, particularly those resistant to other antibiotics.

    Industry: Used in the development of new antibacterial agents and formulations.

Mechanism of Action

Tedizolid exerts its antibacterial effects by inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit, preventing the formation of the initiation complex for protein synthesis. This action effectively halts bacterial growth and replication .

Comparison with Similar Compounds

Similar Compounds

    Linezolid: Another oxazolidinone-class antibiotic with a similar mechanism of action.

    Radezolid: A newer oxazolidinone with enhanced activity against resistant bacterial strains.

Uniqueness

Tedizolid is unique due to its higher potency and lower required dosage compared to Linezolid. It also has a longer half-life, allowing for once-daily dosing, which improves patient compliance .

Properties

CAS No.

18089-54-8

Molecular Formula

CH6OSi

Molecular Weight

62.143

IUPAC Name

hydroxy(methyl)silane

InChI

InChI=1S/CH6OSi/c1-3-2/h2H,3H2,1H3

InChI Key

AIPVRBGBHQDAPX-UHFFFAOYSA-N

SMILES

C[SiH2]O

Origin of Product

United States

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